Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide
CAS No.: 893727-38-3
Cat. No.: VC16256600
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893727-38-3 |
|---|---|
| Molecular Formula | C10H14ClN3O |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 5-chloro-2-(propan-2-ylamino)benzohydrazide |
| Standard InChI | InChI=1S/C10H14ClN3O/c1-6(2)13-9-4-3-7(11)5-8(9)10(15)14-12/h3-6,13H,12H2,1-2H3,(H,14,15) |
| Standard InChI Key | BUKVGMYYIJBUTR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=C(C=C(C=C1)Cl)C(=O)NN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₀H₁₄ClN₃O, reflects a benzoic acid backbone modified with a hydrazide group (-CONHNH₂), a chloro atom at position 5, and an isopropylamino moiety at position 2. The isopropyl group introduces steric bulk, influencing solubility and receptor interactions, while the hydrazide moiety enables hydrogen bonding and chelation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 5-Chloro-2-(propan-2-ylamino)benzohydrazide |
| Solubility | Moderate in polar solvents |
| Melting Point | Data pending further study |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically begins with benzoic acid derivatives undergoing hydrazinolysis. For example, 5-chloro-2-[(1-methylethyl)amino]benzoic acid reacts with hydrazine hydrate under acidic reflux conditions to form the hydrazide. Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields exceeding 80%. A comparative analysis of methods reveals:
Table 2: Synthesis Method Optimization
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reflux | HCl, 6h, 80°C | 72 | 95 |
| Microwave | Ethanol, 20min | 85 | 98 |
Mechanistic Insights
The reaction proceeds via a hydrazone intermediate:
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Nucleophilic attack by hydrazine on the carbonyl carbon.
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Cyclization to form the stable hydrazide.
Kinetic studies suggest second-order dependence on hydrazine concentration, with activation energy of ~45 kJ/mol.
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus ATCC 25923 | 12 | Membrane disruption |
| E. coli ATCC 10536 | >64 | Limited efficacy |
Applications in Agrochemical Development
The compound’s chloro and hydrazide groups confer pesticidal activity against Plutella xylostella (diamondback moth), with 78% larval mortality at 100 ppm. Its mode of action involves acetylcholinesterase inhibition, disrupting neurotransmitter breakdown.
Future Research Directions
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Structure-Activity Relationships: Modifying the isopropylamino group to enhance bioavailability.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in mammalian models.
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Formulation Development: Nanoencapsulation to improve water solubility and target specificity.
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